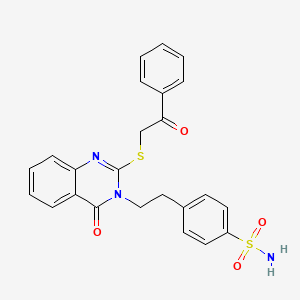
Egfr/her2/cdk9-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egfr/her2/cdk9-IN-3 is a potent inhibitor targeting epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has shown significant antitumor activity by inhibiting these key proteins involved in cell proliferation and survival .
Métodos De Preparación
The synthesis of Egfr/her2/cdk9-IN-3 involves multiple steps, including the formation of heterocyclic cores and subsequent functionalization to achieve the desired inhibitory activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Egfr/her2/cdk9-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and activity.
Substitution: This reaction involves replacing one functional group with another, which can enhance or reduce the compound’s inhibitory effects.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Egfr/her2/cdk9-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Biology: Employed in cell-based assays to investigate the role of these proteins in cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms.
Mecanismo De Acción
Egfr/her2/cdk9-IN-3 exerts its effects by binding to the active sites of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, thereby inhibiting their kinase activities. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and increased cancer cell death .
Comparación Con Compuestos Similares
Egfr/her2/cdk9-IN-3 is unique in its ability to simultaneously inhibit epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9, making it a potent anticancer agent. Similar compounds include:
Egfr/her2/cdk9-IN-2: Another inhibitor targeting the same proteins but with different inhibitory potencies.
This compound stands out due to its triple inhibitory activity, providing a broader spectrum of anticancer effects .
Propiedades
Fórmula molecular |
C24H21N3O4S2 |
|---|---|
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
4-[2-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N3O4S2/c25-33(30,31)19-12-10-17(11-13-19)14-15-27-23(29)20-8-4-5-9-21(20)26-24(27)32-16-22(28)18-6-2-1-3-7-18/h1-13H,14-16H2,(H2,25,30,31) |
Clave InChI |
ZTSOUXIIJZKOEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















